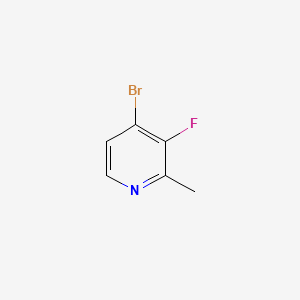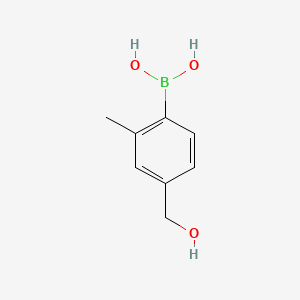
11-Mercaptoundecylhydroquinone
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 11-Mercaptoundecylhydroquinone typically involves the reaction of hydroquinone with 11-bromoundecane thiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
11-Mercaptoundecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinone form can be reduced back to hydroquinone using reducing agents such as sodium borohydride.
Substitution: The thiol group can participate in substitution reactions, forming disulfides or reacting with alkyl halides to form thioethers.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents and solvents like ethanol or methanol. Major products formed from these reactions include quinones, disulfides, and thioethers.
Wissenschaftliche Forschungsanwendungen
11-Mercaptoundecylhydroquinone has a wide range of scientific research applications:
Biology: The compound can be used to functionalize nanoparticles for targeted drug delivery and imaging applications.
Wirkmechanismus
The mechanism of action of 11-Mercaptoundecylhydroquinone involves its ability to form self-assembled monolayers (SAMs) on surfaces. The thiol group binds to metal surfaces, such as gold, forming a stable monolayer. This modification alters the surface properties, making it suitable for various applications, including sensors and energy storage devices . The hydroquinone moiety can undergo redox reactions, contributing to its antioxidant properties and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
11-Mercaptoundecylhydroquinone can be compared with other similar compounds, such as:
4-Mercaptophenol: Similar to this compound, it forms SAMs but has a shorter alkyl chain, affecting its surface properties.
4-Methylbenzenethiol: This compound also forms SAMs but lacks the hydroquinone moiety, limiting its redox activity.
4-Aminothiophenol: It forms SAMs and has an amino group, making it useful for different functionalization applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a hydroquinone moiety, providing both surface modification capabilities and redox activity.
Eigenschaften
IUPAC Name |
2-(11-sulfanylundecyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJRXGKNZGOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCCCCCCCCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746401 | |
| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185839-47-8 | |
| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185839-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 11-mercaptoundecylhydroquinone facilitate the integration of quantum dots into the polymer matrix?
A1: this compound plays a crucial role in linking the cadmium selenide quantum dots to the block copolymer structure. The thiol (-SH) group of this compound strongly binds to the surface of the cadmium selenide nanoparticles. Simultaneously, the hydroquinone group forms strong hydrogen bonds with the poly(ethylene oxide) (PEO) segments of the (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) brush block copolymer (BBCP). This dual interaction effectively anchors the quantum dots within the PEO domains of the self-assembled BBCP, resulting in a well-ordered distribution of quantum dots within the polymer matrix [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



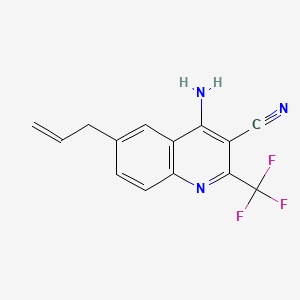
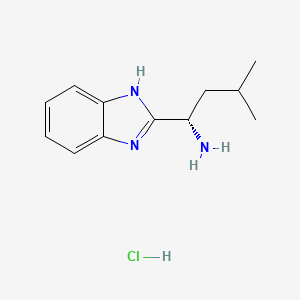




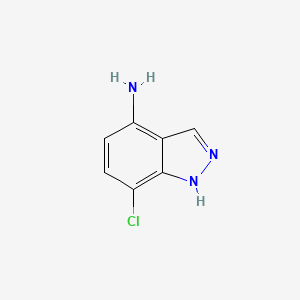
![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)


